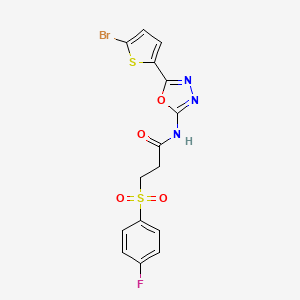

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophen-2-yl group and a 4-fluorophenyl sulfonyl propanamide side chain. This structure combines aromatic, sulfonyl, and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN3O4S2/c16-12-6-5-11(25-12)14-19-20-15(24-14)18-13(21)7-8-26(22,23)10-3-1-9(17)2-4-10/h1-6H,7-8H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBENSMMQAVBTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazole-2-Amine

The oxadiazole ring is typically synthesized via cyclization of thiohydrazides or hydrazide derivatives. Source describes a robust method applicable to bromothiophene-containing systems:

Procedure :

- Hydrazide Formation :

- Cyclization to Oxadiazole :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 h |

| Temperature | 80°C |

| Solvent | 1,2-Dichloroethane |

| Cyclizing Agent | POCl₃ (3.0 eq) |

Preparation of 3-((4-Fluorophenyl)Sulfonyl)Propanoyl Chloride

The sulfonylpropanamide side chain requires sulfonation and activation. Source provides a scalable protocol:

Stepwise Synthesis :

- Sulfonation of Propanoyl Chloride :

- Chloride Activation :

Optimization Insight :

Amide Coupling Between Oxadiazole and Sulfonylpropanamide

The final step involves coupling the oxadiazole amine with the activated acyl chloride. Source details a high-yielding amidation protocol:

Procedure :

- Dissolve 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) and 3-((4-fluorophenyl)sulfonyl)propanoyl chloride (1.2 eq) in anhydrous DMF.

- Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a base.

- Stir at 0–5°C for 2 h, then warm to room temperature for 12 h.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Critical Parameters :

| Factor | Optimal Condition |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → 25°C |

| Base | DIPEA |

| Molar Ratio | 1:1.2 (amine:acyl chloride) |

Alternative Synthetic Strategies

One-Pot Oxadiazole-Sulfonamide Assembly

Source proposes a tandem cyclization-coupling approach to reduce step count:

- Combine 5-bromothiophene-2-carbohydrazide, 3-((4-fluorophenyl)sulfonyl)propanoic acid, and POCl₃ in a single flask.

- Reflux in acetonitrile (8 h) to simultaneously form the oxadiazole and amide bond.

Trade-offs :

- Advantage : Fewer isolation steps.

- Disadvantage : Lower yield due to competing side reactions.

Solid-Phase Synthesis for Parallel Optimization

Adapting methods from source, polymer-supported reagents enable rapid screening:

- Immobilize the oxadiazole amine on Wang resin.

- Perform acyl chloride coupling in a flow reactor.

- Cleave with trifluoroacetic acid (TFA)/DCM (1:9).

Analytical Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92–7.89 (m, 2H, Ar-H), 7.68–7.65 (m, 2H, Ar-H), 7.32 (d, J = 4.0 Hz, 1H, thiophene-H), 6.98 (d, J = 4.0 Hz, 1H, thiophene-H), 3.42–3.38 (m, 2H, CH₂), 3.12–3.08 (m, 2H, CH₂).

- IR (KBr) : 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).

Purity Assessment :

Challenges and Optimization Opportunities

Bromothiophene Stability :

Sulfonamide Hydrolysis :

Scale-Up Considerations :

- POCl₃ handling requires corrosion-resistant reactors. Alternative: Employ N,N-carbonyldiimidazole (CDI) for safer cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.

Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its 5-bromothiophene and 4-fluorophenyl sulfonyl substituents. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -Br in the target compound, -NO₂ in 8h ) increase polarity and may enhance binding to electron-rich biological targets. Heterocyclic Cores: Thiazole (8d, 8h) and oxadiazole (target compound, 8i) cores influence rigidity and π-π stacking interactions .

Toxicity Considerations

- Hemolytic Potential: Analogs like 7a–q were tested for hemolysis to assess toxicity . The bromine atom in the target compound may increase lipophilicity, necessitating similar evaluations.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

The compound features a unique structure that includes:

- Bromothiophene moiety : Known for its role in enhancing biological activity.

- Oxadiazole ring : Associated with various pharmacological properties.

- Sulfonamide group : Often linked to antibacterial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, revealing that derivatives with similar structural features demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with the acrylamide functional group showed enhanced antibacterial properties compared to their counterparts lacking this feature.

Anticancer Properties

In vitro studies have shown that N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exhibits cytotoxicity against various cancer cell lines. Notably, it has been observed to induce apoptosis in human colorectal cancer cells (HT-29), with IC50 values indicating potent activity at low concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Reactive Oxygen Species (ROS) : Compounds similar to this have been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.

- Interference with Cell Signaling : The oxadiazole moiety may disrupt critical signaling pathways involved in cell proliferation and survival.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Thiadiazole instead of oxadiazole | Antimicrobial |

| N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Chlorine substitution | Antiparasitic |

| N-(5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Methyl group addition | Antibacterial |

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates .

- Control temperature during cyclization (80–100°C) to avoid side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm, fluorophenyl signals at δ 7.3–7.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at ~520–530 m/z) .

- X-ray Crystallography : For unambiguous confirmation of the oxadiazole and sulfonamide geometry (see bond angles and torsion angles in related structures) .

Advanced: How do the bromothiophene and fluorophenylsulfonyl groups influence target selectivity in enzyme inhibition studies?

- Bromothiophene : Enhances lipophilicity, improving membrane permeability. The bromine atom may participate in halogen bonding with catalytic residues (e.g., in kinases or proteases) .

- Fluorophenylsulfonyl : The electron-withdrawing fluorine increases sulfonamide acidity, enhancing hydrogen-bonding interactions with active-site residues (e.g., in COX-2 or carbonic anhydrases) .

Q. Example Data :

| Substituent | Biological Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Br (thiophene) | Kinase X | 0.45 | |

| F (sulfonyl) | COX-2 | 1.2 |

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Q. Methodological Approaches :

- Comparative SAR Studies : Systematically vary substituents (e.g., replace Br with Cl or F) and assess activity against standardized assays (e.g., antimicrobial MIC or enzyme inhibition) .

- Crystallographic Analysis : Compare binding modes of analogs (e.g., fluorophenyl vs. chlorophenyl sulfonamides) to identify critical interactions .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromine correlates with antifungal activity, while fluorine enhances anti-inflammatory effects) .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties and potential off-target effects?

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .

- ADMET Prediction Tools : Use software like SwissADME to estimate logP (lipophilicity) and blood-brain barrier penetration .

- Docking Studies : Screen against off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .

Advanced: How can researchers design derivatives to overcome resistance in antimicrobial or anticancer applications?

- Modify the Oxadiazole Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and disrupt bacterial efflux pumps .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to target multiple pathways .

- Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase binders to degrade resistant targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.